2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one
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Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one is a complex organic compound that features a quinazoline and thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents include various amines, thiols, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the quinazoline or thiadiazole rings.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the compound
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, used in cancer therapy.
Thiadiazole Derivatives: Compounds with antimicrobial and anti-inflammatory properties
Uniqueness
What sets 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one apart is its unique combination of quinazoline and thiadiazole moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C18H17N7OS2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H17N7OS2/c1-9-4-5-13-10(2)19-16(21-14(13)6-9)23-17-20-12(7-15(26)22-17)8-27-18-25-24-11(3)28-18/h4-7H,8H2,1-3H3,(H2,19,20,21,22,23,26) |
InChI Key |
OCULECIKOMLOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C |
Origin of Product |
United States |
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